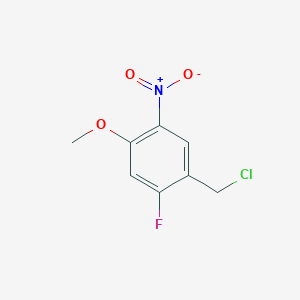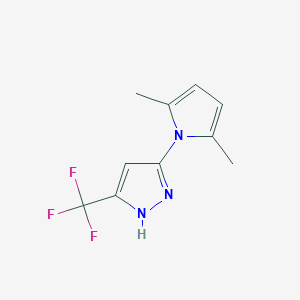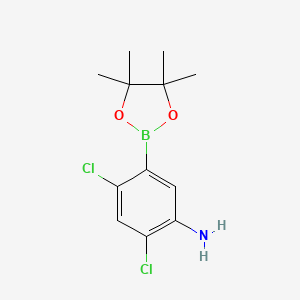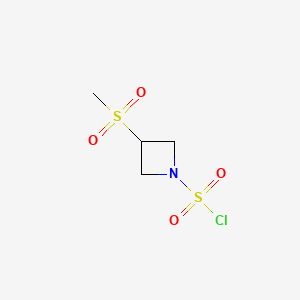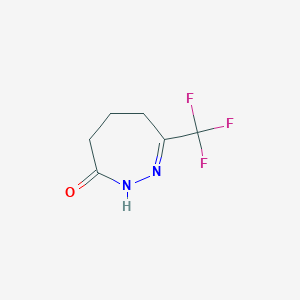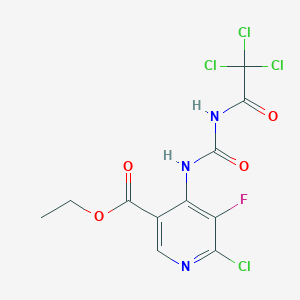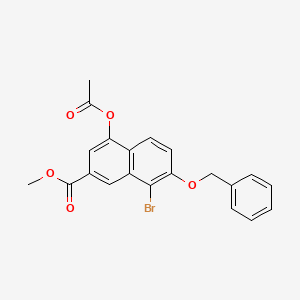
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, an acetyloxy group, a bromine atom, a phenylmethoxy group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester exerts its effects depends on its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, modulate receptor activities, or interfere with cellular signaling pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
Similar compounds include other naphthalenecarboxylic acid derivatives with different substituents, such as:
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-7-(phenylmethoxy)-, methyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-, methyl ester
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C21H17BrO5 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
methyl 4-acetyloxy-8-bromo-7-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H17BrO5/c1-13(23)27-19-11-15(21(24)25-2)10-17-16(19)8-9-18(20(17)22)26-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChIキー |
NESSIJGYJVCESP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC(=C2Br)OCC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


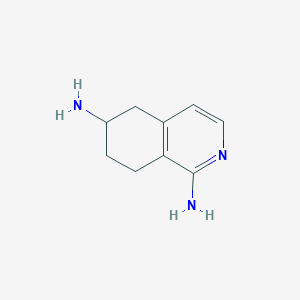
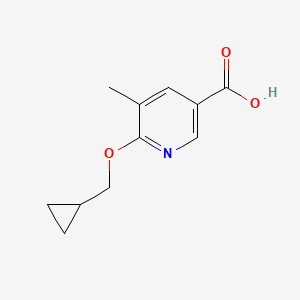
![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)

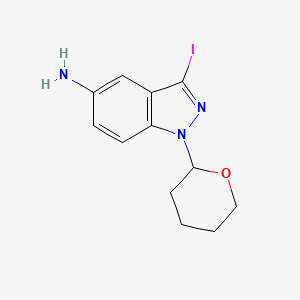

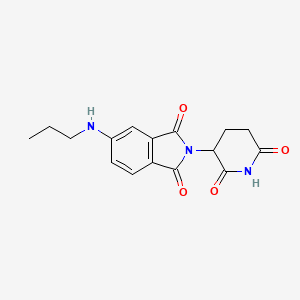
![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
